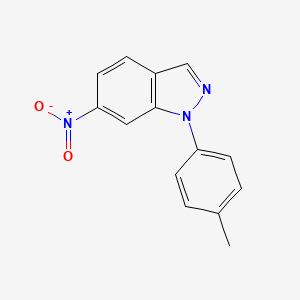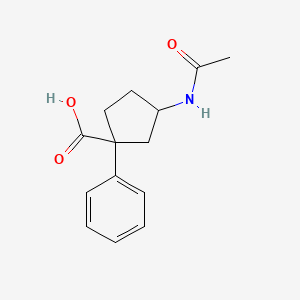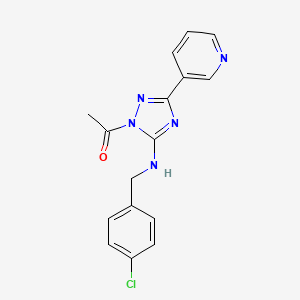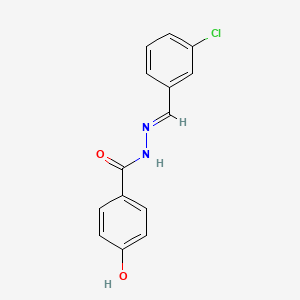![molecular formula C17H19F2N3O2 B5570027 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine, also known as DF-MP, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DF-MP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has shown promise in preclinical studies for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine, were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives. This process demonstrates the compound's utility in facilitating the preparation of complex molecular architectures in good to excellent yields within a short time frame (Goli-Garmroodi et al., 2015).
Pharmacokinetics and Drug Development
- In the context of developing novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment, a compound structurally related to this compound underwent pharmacokinetic studies. This study highlights the importance of chemical modifications to improve stability in plasma and reduce enzymatic hydrolysis, thereby affecting the compound's pharmacokinetics and its potential application in cancer therapy (Teffera et al., 2013).
Corrosion Inhibition
- Benzimidazole derivatives, with a structure similar to this compound, were studied for their inhibitive action on the corrosion of N80 steel in hydrochloric acid solution. These studies reveal the compound's potential as a corrosion inhibitor, showcasing high inhibition efficiency and providing insights into the mechanisms behind its protective action (Yadav et al., 2016).
Material Science and Imaging
- In material science, a [2 + 1] mixed ligand concept was explored using a precursor similar to this compound. This study demonstrates the compound's utility in developing imaging agents, illustrating the versatility of the chemical framework in labeling bioactive molecules for diagnostic purposes (Mundwiler et al., 2004).
Organic Synthesis and Reactions
- The compound's framework has been utilized in the synthesis of polycyclic imidazolidinones via amine redox-annulation, showcasing its role in facilitating the preparation of complex organic molecules. This work highlights the compound's importance in organic synthesis, particularly in the development of novel synthetic methodologies (Zhu et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-21-11-8-20-15(21)12-6-9-22(10-7-12)16(23)13-2-4-14(5-3-13)24-17(18)19/h2-5,8,11-12,17H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLYTXBMNJTGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)


![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)
![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
